![molecular formula C17H11FN2O4S B2376186 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate CAS No. 877636-18-5](/img/structure/B2376186.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

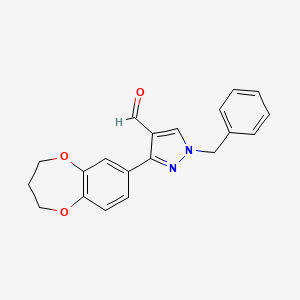

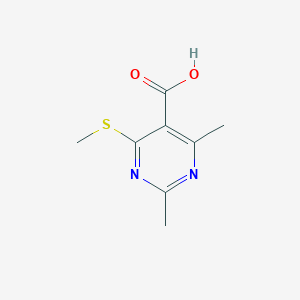

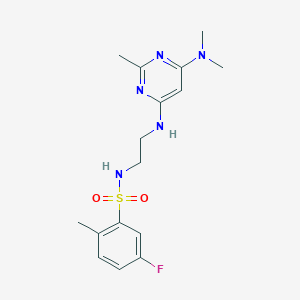

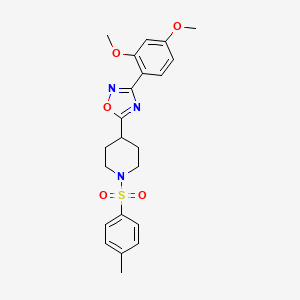

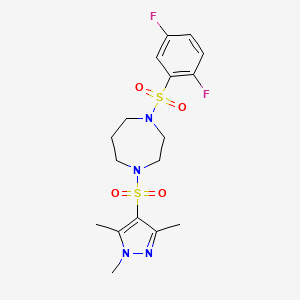

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate” is a chemical compound. It is a derivative of benzoic acid . The compound is related to 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, which is a nitrobenzoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C17H12N2O4S . The InChI string, which represents the structure of the molecule, isInChI=1S/C17H12N2O4S/c20-14-9-13 (11-24-17-18-7-4-8-19-17)22-10-15 (14)23-16 (21)12-5-2-1-3-6-12/h1-10H,11H2 . Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.4 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research on 6-Fluorobenzo[b]pyran-4-one derivatives, including the synthesis of pyrazole and pyrimidine thione derivatives, has shown potential anticancer activity against lung, breast, and CNS cancer cell lines. These compounds demonstrate anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, highlighting their potential as therapeutic agents in cancer treatment (Hammam et al., 2005).

Exploiting Pyrazolo[3,4-d]Pyrimidin-4-one Ring System for ADA Inhibition

Pyrazolo[3,4-d]pyrimidin-4-ones with arylalkyl substituents have shown significant inhibitory activity against adenosine deaminase (ADA), with some compounds exhibiting nanomolar/subnanomolar Ki values. This inhibition could attenuate bowel inflammation, as demonstrated in a rat model of colitis induced by 2,4-dinitrobenzenesulfonic acid. These findings suggest the therapeutic potential of these compounds in inflammatory diseases (La Motta et al., 2009).

Development of Oxazolidinone Antibacterials

A concise and environmentally friendly route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This approach improved the product separation workup and provided safety guarantees, highlighting an efficient strategy for synthesizing potential antibacterial agents (Yang et al., 2014).

Synthesis of Pyrazolo[1,5-a]Pyrimidines as TSPO Ligands

Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to the parent molecule, and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCDMUCCDXAMHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide](/img/structure/B2376120.png)

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)